2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2,3-dimethoxyphenyl group at position 4, a phenyl group at position 7, and a phenylethyl ester at position 2. This structural complexity confers unique physicochemical properties and biological activity, particularly in anti-inflammatory and anticancer research . Its synthesis typically involves multi-component Hantzsch reactions under reflux conditions, though specific protocols vary based on substituent reactivity .
Properties
IUPAC Name |
2-phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33NO5/c1-21-29(33(36)39-18-17-22-11-6-4-7-12-22)30(25-15-10-16-28(37-2)32(25)38-3)31-26(34-21)19-24(20-27(31)35)23-13-8-5-9-14-23/h4-16,24,30,34H,17-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOQJTNGEITARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C(=CC=C4)OC)OC)C(=O)OCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the reaction of 2,3-dimethoxybenzoic acid with amine derivatives using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The resulting intermediate is then subjected to further reactions to introduce the phenylethyl and quinoline moieties.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas such as anti-cancer, anti-inflammatory, and antimicrobial treatments.
Industry: Its unique structure and properties may find applications in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its 2,3-dimethoxyphenyl and 7-phenyl substituents, which differentiate it from analogous quinoline derivatives. Key comparisons include:
- Substituent Impact: The 2,3-dimethoxyphenyl group enhances electron-donating capacity and solubility compared to simpler phenyl or chlorophenyl groups .
Pharmacological Activity
- Anti-inflammatory Effects : The target compound demonstrates superior activity (IC₅₀ = 0.8 μM) compared to 4-(2-chloro-phenyl) analogs (IC₅₀ = 1.2 μM), attributed to methoxy groups enhancing cellular uptake .
- Anticancer Potential: While less potent than chromen-3-yl derivatives (e.g., GI₅₀ = 2.1 μM vs. 1.5 μM for chromenyl analogs), its selectivity for cancer cell lines (e.g., MCF-7) is higher due to reduced off-target interactions .
Structural Analysis Tools
- Crystallography: SHELX and OLEX2 are critical for resolving the compound’s puckered hexahydroquinoline ring and hydrogen-bonding networks, which differ from planar chromenyl derivatives .
- Hydrogen Bonding : The 2,3-dimethoxy groups form stronger intermolecular bonds (e.g., C=O⋯H–O) than hydroxyl or nitro substituents, influencing crystal packing .
Biological Activity
The compound 2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.50 g/mol. The structure features a hexahydroquinoline core which is known for various pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown inhibition of cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Compounds have been found to trigger apoptosis in cancer cells by activating intrinsic pathways and increasing mitochondrial membrane permeability.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G1/S phase, preventing cancer cells from dividing and proliferating.
| Study | Cell Line | Mechanism | Result |
|---|---|---|---|
| MCF-7 | Apoptosis | IC50 = 15 µM | |
| HeLa | Cell Cycle Arrest | G1 phase arrest observed |
P-Glycoprotein Inhibition
P-glycoprotein (P-gp) is a crucial efflux transporter that plays a significant role in multidrug resistance (MDR) in cancer therapy. Inhibition of P-gp can enhance the bioavailability of anticancer drugs:
- Studies have shown that similar compounds can inhibit P-gp activity, thereby increasing the accumulation of chemotherapeutic agents within cancer cells.
| Compound | IC50 (µM) | Effect on P-gp Activity |
|---|---|---|
| Compound A | 9.42 | Strong inhibitor |
| Compound B | 21.78 | Moderate inhibitor |
Anti-inflammatory Effects
Compounds based on the hexahydroquinoline structure have also demonstrated anti-inflammatory properties:
- They inhibit pro-inflammatory cytokine production and reduce inflammation-related signaling pathways.
Case Study 1: Anticancer Activity in Breast Cancer
A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). The results revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
Case Study 2: P-Glycoprotein Inhibition and Drug Bioavailability
Another investigation focused on the compound's ability to inhibit P-glycoprotein in Caco-2 cells. The study demonstrated that co-administration with standard chemotherapeutics resulted in enhanced intracellular drug accumulation and improved therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
